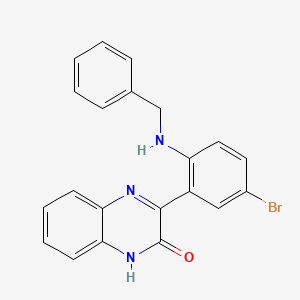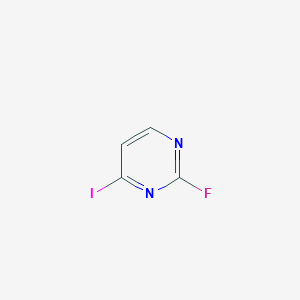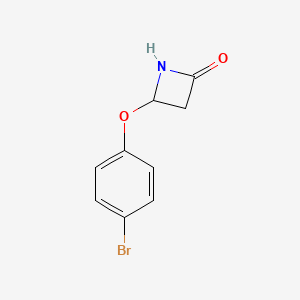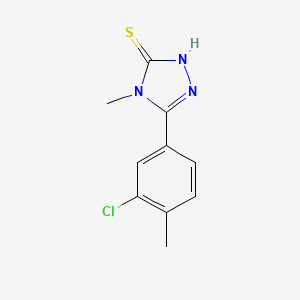![molecular formula C18H16N4O3S B2466868 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)
3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Savirin, also known as 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one or 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one, is a synthetic compound with significant antibiofilm activity against Staphylococcus aureus .
Target of Action
The primary targets of Savirin are the key biofilm-related genes in Staphylococcus aureus . These genes are crucial for the formation and maintenance of biofilms, which are a major factor in the establishment of chronic infections .
Mode of Action
Savirin interacts with its targets by inhibiting the expression of key biofilm-related genes in Staphylococcus aureus . This inhibition disrupts the formation and maintenance of biofilms, thereby preventing the establishment of chronic infections .
Biochemical Pathways
Savirin affects the biochemical pathways involved in the formation and maintenance of biofilms. By inhibiting the expression of key biofilm-related genes, Savirin disrupts these pathways and prevents the formation of biofilms . The downstream effects of this disruption include a reduction in the ability of Staphylococcus aureus to establish chronic infections .
Pharmacokinetics
It is known that savirin is administered subcutaneously in animal models
Result of Action
The result of Savirin’s action is a significant reduction in the formation of biofilms by Staphylococcus aureus . This leads to a decrease in the ability of Staphylococcus aureus to establish chronic infections . In animal models, Savirin has been shown to significantly reduce bacterial counts on joint implants .
Action Environment
The action of Savirin is influenced by the environment in which it is administered. In animal models, Savirin is administered subcutaneously immediately post-surgery . The efficacy of Savirin may be influenced by factors such as the presence of other antibiotics and the specific strain of Staphylococcus aureus being targeted .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Savirin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht allgemein veröffentlicht. Allgemeine Synthesestrategien für ähnliche Verbindungen umfassen die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Reaktionstemperaturen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Savirin würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, darunter Batchreaktoren und kontinuierliche Fließsysteme. Der Prozess würde auf Ausbeute, Reinheit und Kosteneffizienz optimiert werden. Spezielle Details zu den industriellen Produktionsverfahren für Savirin sind im öffentlichen Bereich nicht leicht zugänglich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Savirin unterliegt hauptsächlich Substitutionsreaktionen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden, um seine Aktivität und Eigenschaften zu modifizieren. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Savirin verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Oxidationsmittel wie Wasserstoffperoxid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit Savirin gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Oxidationsreaktionen oxidierte Formen der Verbindung erzeugen können .
Wissenschaftliche Forschungsanwendungen
Savirin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Mikrobiologie, Pharmakologie und pharmazeutische Chemie. Zu den wichtigsten Anwendungen gehören:
Mikrobiologie: Savirin wird verwendet, um die Quorum-Sensing-Mechanismen in Staphylococcus aureus und anderen Bakterien zu untersuchen.
Pharmazeutische Chemie: Savirin dient als Leitverbindung für die Entwicklung neuer Medikamente zur Behandlung bakterieller Infektionen, insbesondere solcher, die durch Antibiotika-resistente Stämme verursacht werden.
Industrielle Anwendungen: In der Industrie könnte Savirin bei der Entwicklung von Beschichtungen und Materialien verwendet werden, die einer bakteriellen Besiedlung und Biofilmbildung widerstehen.
5. Wirkmechanismus
Savirin entfaltet seine Wirkung, indem es das AgrA-Protein angreift, einen Schlüsselbestandteil des Quorum-Sensing-Systems in Staphylococcus aureus. Durch die Bindung an AgrA verhindert Savirin die Aktivierung von Virulenzgenen und hemmt so die Produktion von Toxinen und die Biofilmbildung. Dieser Mechanismus ermöglicht es dem Immunsystem des Wirts, die Infektion effektiver zu beseitigen, ohne die Antibiotikaresistenz zu fördern .
Vergleich Mit ähnlichen Verbindungen
Savirin ist einzigartig in seiner spezifischen Zielsetzung des AgrA-Proteins in Staphylococcus aureus. Ähnliche Verbindungen umfassen andere Quorum-Sensing-Inhibitoren, die verschiedene Komponenten des bakteriellen Kommunikationssystems angreifen. Einige dieser Verbindungen sind:
CNP0238696: Eine Verbindung, die das AgrA-Protein mit einem ähnlichen Wirkmechanismus angreift.
CNP0129274: Ein weiterer Inhibitor, der das Quorum-Sensing in Staphylococcus aureus stört.
Im Vergleich zu diesen Verbindungen zeichnet sich Savirin durch seine Wirksamkeit in in-vitro- und in-vivo-Modellen sowie seine minimale Auswirkung auf die normale Mikrobiota des Wirts aus .
Eigenschaften
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11(2)12-7-9-13(10-8-12)26(24,25)18-16-19-17(23)14-5-3-4-6-15(14)22(16)21-20-18/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXGSITUBUVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one (Savirin) against Staphylococcus aureus?
A1: Savirin disrupts the agr quorum sensing system in Staphylococcus aureus by directly targeting the transcriptional regulator AgrA. [] It inhibits AgrA binding to DNA, preventing the upregulation of virulence genes controlled by the agr system. [] This leads to reduced production of toxins like hemolysins and lipases, impaired biofilm formation and detachment, and decreased expression of the effector transcript RNA III. [] Importantly, Savirin does not significantly affect bacterial growth, differentiating it from traditional antibiotics. []
Q2: How effective is Savirin in treating Staphylococcus aureus infections in preclinical models?
A2: Savirin has demonstrated efficacy in murine skin infection models. It reduced tissue injury and promoted bacterial clearance, particularly of agr+ strains, both when administered at the time of infection and after abscess formation. [] In a prosthetic joint infection model, Savirin alone reduced bacterial counts on implants, and its combination with cefazolin was even more effective, decreasing bacteria on both implants and surrounding tissues. []
Q3: Has resistance to Savirin been observed in Staphylococcus aureus?
A3: A key advantage of Savirin is its low propensity for resistance development. Studies have not observed resistance or tolerance to Savirin's inhibitory effects on the agr system, even after multiple passages in vitro or in vivo. [] This is in stark contrast to conventional antibiotics, which readily induce resistance under similar conditions. []
Q4: Are there any computational studies exploring Savirin's interactions with its target?
A4: Yes, molecular docking studies have been performed using Savirin and thirty of its derivatives against the AgrA protein of Staphylococcus aureus. [] These studies revealed that several derivatives exhibit promising binding scores, suggesting potential for further optimization. [] Additionally, molecular dynamics simulations confirmed the stability of complexes formed between AgrA and Savirin or its derivatives. []
Q5: Are there any known structure-activity relationships for Savirin and its derivatives?
A5: While specific structure-activity relationships are not extensively detailed in the provided research, studies on Savirin derivatives suggest that modifications to its structure can significantly impact its binding affinity for AgrA. [] Compounds with higher binding affinities and desirable drug-like properties have been identified, paving the way for the development of potentially more potent AgrA inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile](/img/structure/B2466790.png)




![N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2466800.png)
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)
![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)
![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)
